molecular formula C16H22N4OS B5644608 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea

Cat. No.: B5644608
M. Wt: 318.4 g/mol
InChI Key: RFMYFXPTGJOZNB-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and a thiourea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The compound is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The phenyl and dimethyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may contribute to its biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-5-19(6-2)16(22)17-14-12(3)18(4)20(15(14)21)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMYFXPTGJOZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
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3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
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3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
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3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
Reactant of Route 5
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3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea
Reactant of Route 6
3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diethylthiourea

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